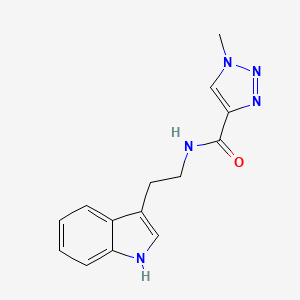

N-(2-(1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-(1H-Indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a hybrid molecule combining an indole moiety linked via an ethyl chain to a 1-methyl-1,2,3-triazole-4-carboxamide group. The indole scaffold is prevalent in bioactive compounds (e.g., serotonin, melatonin), while the 1,2,3-triazole-carboxamide motif is notable for hydrogen-bonding capabilities and metabolic stability. This compound’s structural uniqueness lies in its triazole substitution pattern, which differentiates it from other indole-amide derivatives .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-19-9-13(17-18-19)14(20)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBRKLKDAKBUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Indole Derivative: The starting material, tryptamine, undergoes a reaction with an appropriate acylating agent to form an indole derivative.

Click Chemistry:

Amidation: The final step involves the formation of the carboxamide group

Comparison with Similar Compounds

Indole-Ethyl Amides with Aromatic Substituents

A series of N-(2-(1H-indol-3-yl)ethyl)-aromatic amides (Table 1) were synthesized using acyl chlorides, yielding compounds with varying electronic and steric properties. Key differences include:

Table 1. Physical Properties of Indole-Ethyl Aromatic Amides

| Compound | Substituent | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| 15 | 4-Methylbenzamide | 126.8–128.2 | C₁₉H₁₉N₃O |

| 16 | 4-Methoxybenzamide | 132.8–134.3 | C₁₉H₁₉N₃O₂ |

| 17 | 4-Chlorobenzamide | 150.6–152.0 | C₁₈H₁₆ClN₃O |

| 19 | 2-Naphthamide | 193.2–195.0 | C₂₂H₁₉N₃O |

1,2,3-Triazole-4-Carboxamide Derivatives

Triazole-carboxamides with diverse amide substituents (Table 2) highlight the impact of the triazole core on physicochemical and pharmacological profiles:

- Hydrophilicity vs. Lipophilicity : Hydroxyethyl-substituted analogs (e.g., I , ZIPSEY ) exhibit improved aqueous solubility compared to the target compound’s methyl group, which may enhance bioavailability .

- Structural Flexibility: Compounds like III (LOHWIP) incorporate morpholino and quinoline groups, demonstrating the triazole’s adaptability in drug design for kinase inhibition .

Table 2. Key Triazole-Carboxamide Analogs

| Compound ID | Amide Substituent | Notable Features |

|---|---|---|

| I | (S)-1-Hydroxy-3-phenylpropan-2-yl | Chiral center, potential for enantioselectivity |

| II | (3-Phenyl-1,2-oxazol-5-yl)methyl | Oxazole hybrid for π-stacking |

| III | Morpholino-(8-trifluoromethylquinolin-4-yl) | Dual triazole-quinoline pharmacophore |

Hybrid Indole-Triazole Derivatives

- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide : Synthesized via flurbiprofen-tryptamine coupling, this analog lacks the triazole ring but shares the indole-ethyl-amide backbone. Its biphenyl group may enhance binding to cyclooxygenase (COX) enzymes, contrasting with the target compound’s triazole-mediated interactions .

Q & A

Q. What are the recommended synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.

- Step 2 : Couple with 2-(1H-indol-3-yl)ethylamine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to neutralize HCl .

- Critical factors : Reaction temperature (room temperature vs. reflux), stoichiometric ratios (1.1:1 molar excess of alkylating agents), and purification methods (e.g., column chromatography with EtOAC/hexane gradients). Lower yields (<40%) may arise from competing side reactions, such as over-alkylation or hydrolysis .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR : Key signals include the indole NH proton (~δ 10.5 ppm, broad singlet), methyl group on the triazole (δ ~3.8 ppm, singlet), and ethyl linker protons (δ ~2.9–3.2 ppm, multiplet) .

- XRD : Use SHELXL for refinement, focusing on resolving disorder in the triazole ring or indole moiety. The program’s constraints (e.g., DFIX for bond lengths) improve accuracy in cases of weak diffraction data .

- HRMS : Confirm molecular ion [M+H]⁺ with an error margin <2 ppm.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOEs or coupling constants) be resolved for this compound?

Contradictions may arise from dynamic processes (e.g., rotameric equilibria in the ethyl linker). Strategies include:

- Variable-temperature NMR : Identify broadening or splitting of signals at low temperatures (e.g., −40°C in CD₂Cl₂) to detect conformational freezing .

- 2D NMR (NOESY/ROESY) : Detect through-space interactions between the indole C2 proton and triazole methyl group to confirm spatial proximity .

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to validate proposed conformers .

Q. What computational methods are suitable for predicting the biological target or binding mode of this compound?

- Molecular docking : Use AutoDock Vina or Glide to screen against enzymes with indole-binding pockets (e.g., cytochrome P450 or kinase domains). The triazole’s nitrogen atoms may coordinate metal ions or form hydrogen bonds .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., in GROMACS) by monitoring RMSD and binding free energy (MM-PBSA).

- SAR analysis : Compare with analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide to identify critical substituents (e.g., chloro vs. methyl groups) .

Q. How can crystallographic data be optimized for this compound when twinning or poor resolution limits refinement?

- SHELXD/SHELXE : Use dual-space methods for experimental phasing if heavy-atom derivatives are unavailable.

- Twin refinement : Apply TWIN and BASF commands in SHELXL to model twinning ratios and improve R-factors .

- Data collection : Prioritize high-flux synchrotron sources to enhance resolution (<1.0 Å) and reduce noise .

Methodological Notes for Experimental Design

- Synthetic optimization : Replace LiAlH₄ (harsh conditions) with NaBH₄/CeCl₃ for selective reductions to minimize byproducts .

- Crystallization screens : Use PEG-based precipitants at pH 6–7 to exploit the compound’s moderate solubility in aqueous-organic mixtures .

- Biological assays : Include controls with N-acetyltryptamine to differentiate non-specific indole-mediated effects from target-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.